5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers
5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers
CAS Number: 34551-41-2
This technical guide provides an in-depth overview of 5-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications in medicinal chemistry, particularly in the context of cancer research.
Core Properties and Data
5-Bromo-1-chloroisoquinoline is a polycyclic aromatic hydrocarbon containing a pyridine ring fused to a benzene ring, with bromine and chlorine substituents. These halogen atoms significantly influence the molecule's reactivity and potential biological activity.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34551-41-2 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3] |
| Appearance | Light yellow to brown solid | [4] |
| Predicted Boiling Point | 341.4 ± 22.0 °C | [4] |
| Storage | Sealed in a dry, room temperature environment | [4] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-1-chloroisoquinoline is a multi-step process that is crucial for its availability in research settings. A general synthetic pathway is outlined below.
General Synthetic Workflow
Caption: General synthetic route to 5-Bromo-1-chloroisoquinoline.
Detailed Experimental Protocol: Synthesis of 5-Bromoisoquinoline from Isoquinoline
This protocol describes a common method for the synthesis of the key intermediate, 5-bromoisoquinoline.
Materials:
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Isoquinoline
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Concentrated Sulfuric Acid (96%)
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N-Bromosuccinimide (NBS)
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Diethyl ether
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1M Sodium Hydroxide (aq)
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Anhydrous Magnesium Sulfate
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Ice
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25% Ammonium Hydroxide (aq)
Procedure:
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In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, 340 mL of concentrated sulfuric acid is cooled to 0°C.
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40 mL (44.0 g, 330 mmol) of isoquinoline is added slowly, ensuring the internal temperature remains below 30°C.
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The resulting solution is cooled to -25°C using a dry ice-acetone bath.
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64.6 g (363 mmol) of N-bromosuccinimide is added in portions, maintaining the temperature between -26°C and -22°C with vigorous stirring.
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The mixture is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
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The reaction mixture is then poured onto 1.0 kg of crushed ice in a 5-L flask.
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The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
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The alkaline suspension is extracted with three portions of diethyl ether (800 mL, then 2 x 200 mL).
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The combined organic layers are washed with 200 mL of 1M NaOH (aq) and 200 mL of water, then dried over anhydrous MgSO₄, filtered, and concentrated.
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The crude product is purified by fractional distillation under reduced pressure (145-149°C at 14 mm) to yield 5-bromoisoquinoline as a white solid.[5]
Applications in Drug Development and Medicinal Chemistry
Halogenated isoquinolines, including 5-Bromo-1-chloroisoquinoline, are recognized as valuable scaffolds in medicinal chemistry due to their potential to serve as intermediates in the synthesis of a wide range of biologically active compounds. Their applications span various therapeutic areas, with a significant focus on oncology.
Anticancer Potential
The isoquinoline nucleus is a common feature in a number of anticancer agents. The presence and position of halogen substituents can significantly modulate the biological activity of these compounds. Research on related halogenated isoquinolines suggests that they can exhibit cytotoxic effects against various cancer cell lines.[6][7] While specific studies on 5-Bromo-1-chloroisoquinoline are limited, its structural similarity to other bioactive halogenated isoquinolines makes it a compound of interest for anticancer drug discovery.
Role as a Synthetic Intermediate
5-Bromo-1-chloroisoquinoline is a versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug screening.
Potential Signaling Pathway Involvement
While direct evidence for the interaction of 5-Bromo-1-chloroisoquinoline with specific signaling pathways is not yet established, the broader class of isoquinoline derivatives has been shown to modulate several key cellular signaling cascades implicated in cancer and other diseases.
Caption: Potential signaling pathways targeted by isoquinoline derivatives.
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Topoisomerase I Inhibition: Certain indenoisoquinoline derivatives have been identified as potent inhibitors of Topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death.
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HIF Signaling Pathway: Some isoquinoline derivatives have been shown to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.
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PI3K/Akt/mTOR and NF-κB Pathways: These pathways are central to cell proliferation, survival, and inflammation. Various isoquinoline-based compounds have been investigated as inhibitors of these pathways, highlighting their therapeutic potential in cancer.
Conclusion
5-Bromo-1-chloroisoquinoline represents a promising, yet underexplored, molecule for researchers in drug discovery and organic synthesis. Its halogenated isoquinoline core provides a versatile platform for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential in medicinal chemistry. The experimental protocols and data summarized in this guide are intended to facilitate such future research endeavors.
References
- 1. 34551-41-2 Cas No. | 5-Bromo-1-chloroisoquinoline | Apollo [store.apolloscientific.co.uk]
- 2. biomall.in [biomall.in]
- 3. calpaclab.com [calpaclab.com]
- 4. 956003-79-5 CAS MSDS (5-BROMO-8-CHLOROISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
